molecular formula C10H14O B100606 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one CAS No. 18631-68-0

3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one

Cat. No. B100606
CAS RN: 18631-68-0
M. Wt: 150.22 g/mol
InChI Key: XAIDJKMHAGUWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is a bicyclic organic compound that is commonly used in scientific research. It has a wide range of applications, including as a precursor for the synthesis of other compounds, as a reagent in chemical reactions, and as a tool for studying various biological processes. In

Mechanism of Action

The mechanism of action of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various biological processes. It has also been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal and muscular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one are diverse and depend on the specific application. It has been shown to have antioxidant properties, which may be useful in the treatment of various diseases such as cancer and Alzheimer's disease. It has also been shown to have antibacterial and antifungal properties, which may be useful in the development of new antibiotics. In addition, 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has been shown to have analgesic and anti-inflammatory properties, which may be useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in lab experiments is its high yield synthesis method. This allows for large quantities of the compound to be produced quickly and efficiently. Another advantage is its diverse range of applications, which allows for a wide range of experiments to be conducted. However, one limitation is its relatively high cost compared to other compounds. This may limit its use in certain experiments where cost is a factor.

Future Directions

There are many future directions for the use of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in scientific research. One direction is the development of new compounds based on its structure, which may have novel biological activities. Another direction is the study of its effects on various biological processes, such as the regulation of ion channels and the inhibition of enzymes. Additionally, the use of 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one in drug discovery and development may lead to the development of new treatments for various diseases.

Scientific Research Applications

3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of other compounds, such as indene derivatives, which have various biological activities. It is also used as a reagent in chemical reactions, such as the reduction of ketones and the synthesis of heterocyclic compounds. In addition, 3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one is used as a tool for studying various biological processes, such as the inhibition of enzymes and the modulation of ion channels.

properties

CAS RN

18631-68-0

Product Name

3-methyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-methyl-2,3,4,5,6,7-hexahydroinden-1-one

InChI

InChI=1S/C10H14O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h7H,2-6H2,1H3

InChI Key

XAIDJKMHAGUWQN-UHFFFAOYSA-N

SMILES

CC1CC(=O)C2=C1CCCC2

Canonical SMILES

CC1CC(=O)C2=C1CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexene (27.3 g, 0.33 mol), crotonic acid (28.7 g, 0.33 mol) and polyphosphoric acid (300 mL) were mechanically stirred under a nitrogen atmosphere at 60° C. for 30 minutes. The slurry was poured into water and the aqueous solution extracted with diethyl ether. The diethyl ether extract was washed successively with a 10 percent NaHCO3 solution and a saturated NaCl solution. The organic extract was dried over anhydrous MgSO4. The solution was filtered and the solvent removed under reduced pressure. The crude product was purified via vacuum distillation (bp 87°-92° C. at 5 mm) to give 32.6 g (66 percent) of purified material.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

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